molecular formula C7H14N2O4 B556902 2,2-Diaminoheptanedioic acid CAS No. 2577-62-0

2,2-Diaminoheptanedioic acid

Cat. No. B556902
CAS RN: 2577-62-0
M. Wt: 190.2 g/mol
InChI Key: HAWJUUUDZFZUKG-UHFFFAOYSA-N
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Description

“2,2-Diaminoheptanedioic acid”, also known as “2,6-Diaminopimelic acid”, is a chemical compound with the molecular formula C7H14N2O4 . It is produced in bacteria and is a component of the cell wall. It is also synthesized by higher plants . This compound is essential for microbial metabolism and is a potential marker for quantification of microbial proteins .


Synthesis Analysis

The synthesis of “2,2-Diaminoheptanedioic acid” has been realized via pure enzyme catalysis from lysine hydroxylation and decarboxylation . An efficient, green, and sustainable biosynthetic method on an industrial scale has been developed for its production . This approach involves a two-stage hydroxylation and decarboxylation process using engineered E. coli BL21 (DE3) cell catalysis .


Molecular Structure Analysis

The molecular structure of “2,2-Diaminoheptanedioic acid” contains a total of 26 bonds. There are 12 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 carboxylic acids (aliphatic), 2 primary amines (aliphatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

“2,2-Diaminoheptanedioic acid” has a molecular weight of 190.20 . It is a white to off-white powder . The melting point is approximately 295 °C .

Scientific Research Applications

Enzyme Inhibition and Antibacterial Agents

2,2-Diaminoheptanedioic acid has potential applications in inhibiting enzymes of the diaminopimelate pathway, which is crucial in L-lysine biosynthesis. This property suggests its use as a selective antibacterial agent or herbicide. Enantioselective syntheses of various derivatives of this compound have been explored for these purposes (Bold et al., 1992).

Neuropeptide Y Receptor Agonist

The compound has been identified as a high-affinity agonist for the Neuropeptide Y (NPY) Y4 receptor. Studies on the synthesis and pharmacological characterization of its diastereomers have been conducted, which are significant for understanding receptor binding and functional cellular assays (Kuhn et al., 2016).

Bio-based Production of Monomers and Polymers

In the field of biotechnology, there's a growing interest in the bio-based production of monomers and polymers. Metabolic engineering of microorganisms has been explored for producing polyamide precursors like diamines, which includes compounds like 2,2-Diaminoheptanedioic acid. This approach is environmentally friendly and utilizes renewable resources (Chung et al., 2015).

Catalysis in Chemical Reactions

2,2-Diaminoheptanedioic acid and its derivatives have been shown to catalyze asymmetric aldol reactions efficiently. This catalytic activity is crucial in organic chemistry for synthesizing various compounds with high enantioselectivity (Liu et al., 2012).

Viral Disease Control in Agriculture

Certain derivatives of 2,2-Diaminoheptanedioic acid have been used in agricultural studies to elicit systemic defense responses in plants against multiple viruses. This suggests its potential application in enhancing plant immunity and controlling viral diseases in crops (Kong et al., 2018).

Safety And Hazards

“2,2-Diaminoheptanedioic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While the future directions of “2,2-Diaminoheptanedioic acid” are not explicitly mentioned in the search results, it’s worth noting that controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery . This could potentially involve the use of “2,2-Diaminoheptanedioic acid” in the future.

properties

IUPAC Name

2,2-diaminoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c8-7(9,6(12)13)4-2-1-3-5(10)11/h1-4,8-9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWJUUUDZFZUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)(N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598484
Record name 2,2-Diaminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diaminoheptanedioic acid

CAS RN

2577-62-0
Record name 2,2-Diaminoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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